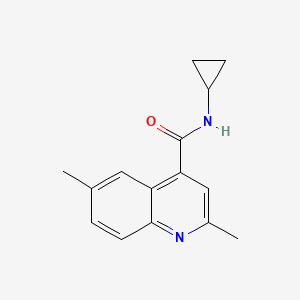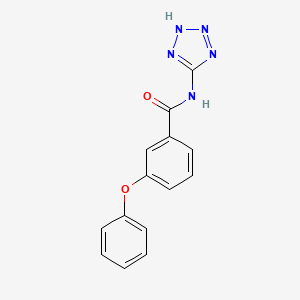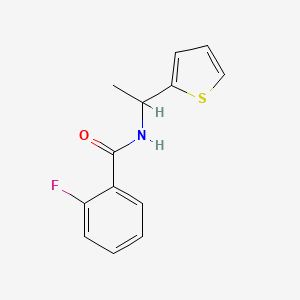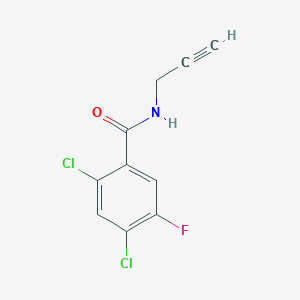
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide (CPQ) is a synthetic compound that has been developed for its potential use in scientific research. CPQ belongs to the quinolinecarboxamide family, which has been extensively studied for its pharmacological properties. CPQ has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
作用机制
The mechanism of action of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine. This increase in acetylcholine levels has been linked to improved cognitive function. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects:
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function by increasing acetylcholine levels in the brain. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which may have potential therapeutic applications. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been investigated for its potential use as an anti-inflammatory agent.
实验室实验的优点和局限性
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to have inhibitory effects on various enzymes, making it a useful tool for studying enzyme activity. However, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide. One direction is to investigate its potential use as a therapeutic agent for cognitive disorders, such as Alzheimer's disease. Another direction is to explore its potential use as an anti-cancer agent. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide could be studied for its potential use as an anti-inflammatory agent. Finally, further studies are needed to investigate the mechanism of action of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide and its potential side effects.
合成方法
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been synthesized using various methods, including the reaction of 2,6-dimethyl-4-aminobenzoic acid with cyclopropylcarbonyl chloride and subsequent cyclization. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with cyclopropylamine and subsequent carbonylation. These methods have been optimized to obtain high yields of N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide with high purity.
科学研究应用
N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, N~4~-cyclopropyl-2,6-dimethyl-4-quinolinecarboxamide has been investigated for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
N-cyclopropyl-2,6-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-3-6-14-12(7-9)13(8-10(2)16-14)15(18)17-11-4-5-11/h3,6-8,11H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSFSZFVRMANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)


![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)